

Toxicological Profile of 2,3-Pentanedione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Pentanedione-d3

Cat. No.: B12381177

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Pentanedione (CAS No. 600-14-6), also known as acetyl propionyl, is an alpha-diketone used as a flavoring agent, often as a substitute for diacetyl. While generally recognized as safe for ingestion, inhalation of 2,3-pentanedione vapors has been associated with significant respiratory and olfactory toxicity. This technical guide provides a comprehensive overview of the toxicological profile of 2,3-pentanedione, summarizing key findings on its toxicity, genotoxicity, metabolic pathways, and mechanisms of action. The information is compiled from a range of in vivo and in vitro studies to support risk assessment and inform safety protocols in research and industrial settings.

Chemical and Physical Properties

| Property | Value |
|------------------|--|
| Chemical Formula | C ₅ H ₈ O ₂ |
| Molecular Weight | 100.12 g/mol |
| Appearance | Yellow to green-yellow liquid |
| Odor | Buttery |
| Boiling Point | 110-112 °C |
| Flash Point | 19 °C |
| Synonyms | Acetyl propionyl, 2,3-Dioxopentane |

Toxicological Data

The toxicological effects of 2,3-pentanedione have been evaluated in various animal models, primarily through inhalation exposure. The primary target organs are the respiratory tract and olfactory epithelium.

Acute Toxicity

Inhalation exposure to 2,3-pentanedione in rats has been shown to cause necrotizing rhinitis, tracheitis, and bronchitis, with effects comparable to those of diacetyl.^{[1][2]} Delayed toxicity has also been observed, with respiratory epithelial injury progressing hours after exposure.^{[1][2]}

| Parameter | Species | Route | Value | Reference |
|-----------|---------|-------|--------|------------------|
| LD50 | Rat | Oral | 3 g/kg | OSHA Method 1016 |

Sub-chronic Toxicity and Exposure Limits

Repeated inhalation exposure to 2,3-pentanedione has been shown to cause significant adverse effects in the respiratory tract of rats and mice, including inflammation, squamous metaplasia, and hyperplasia.^[3] The National Institute for Occupational Safety and Health (NIOSH) has established Recommended Exposure Limits (RELs) to mitigate the risk of flavorings-related lung disease.

| Parameter | Species | Exposure Duration | Value | Effect | Reference |
|-----------|-------------|-------------------|----------------------|--|---|
| NOAEC | Rat | 14 days | 49 ml/m ³ | Inflammation, necrosis, ulceration, and fibrosis in the lung | German Commission for the Investigation of Health Hazards of Chemical Compounds |
| LOAEC | Mouse | 14 days | 49 ml/m ³ | Inflammation, necrosis, ulceration, and fibrosis in the lung | German Commission for the Investigation of Health Hazards of Chemical Compounds |
| NOEL | Rat & Mouse | 3 months | 12.5 ppm | Adverse respiratory tract effects | National Toxicology Program |
| REL (TWA) | Human | 8 hours | 9.3 ppb | To reduce risk of respiratory impairment | NIOSH |
| STEL | Human | 15 minutes | 31 ppb | To protect against effects of short-term exposures | NIOSH |

Genotoxicity

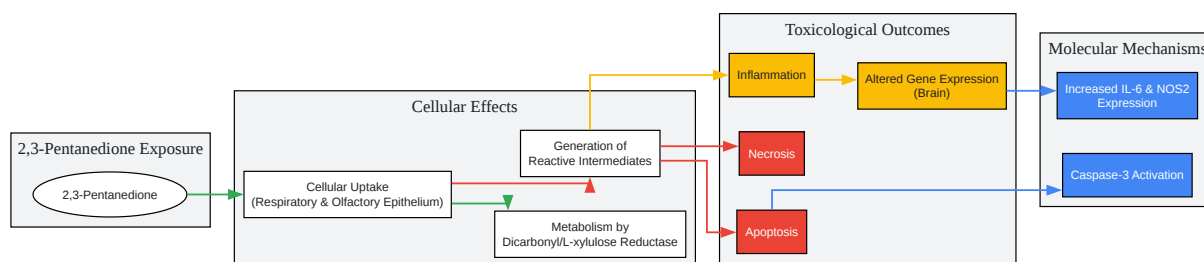
In bacterial reverse mutation assays (Ames test), 2,3-pentanedione was not found to be mutagenic. Furthermore, in vivo studies showed no increase in micronuclei in the peripheral blood of rats and mice after 13 weeks of exposure to 100 ml/m³ of 2,3-pentanedione.

Metabolism and Toxicokinetics

2,3-Pentanedione is an α -dicarbonyl compound, and its reactivity is a key aspect of its toxicological profile. It can be metabolized by dicarbonyl/L-xylulose reductase. Studies have shown that olfactory neurons with reduced expression of this enzyme are more susceptible to injury. In vitro studies using human bronchial epithelial cells have demonstrated that these cells can metabolize 2,3-pentanedione to 2-hydroxy-3-pentanone.

Mechanism of Action and Signaling Pathways

The toxicity of 2,3-pentanedione is linked to its ability to interact with biological molecules, leading to cellular damage. Inhalation exposure has been shown to induce both apoptosis and necrosis in the respiratory epithelium. A key event in the apoptotic pathway is the activation of caspase-3. Furthermore, exposure to 2,3-pentanedione can alter gene expression in the brain, leading to increased expression of pro-inflammatory mediators such as Interleukin-6 (IL-6) and nitric oxide synthase-2 (NOS2).



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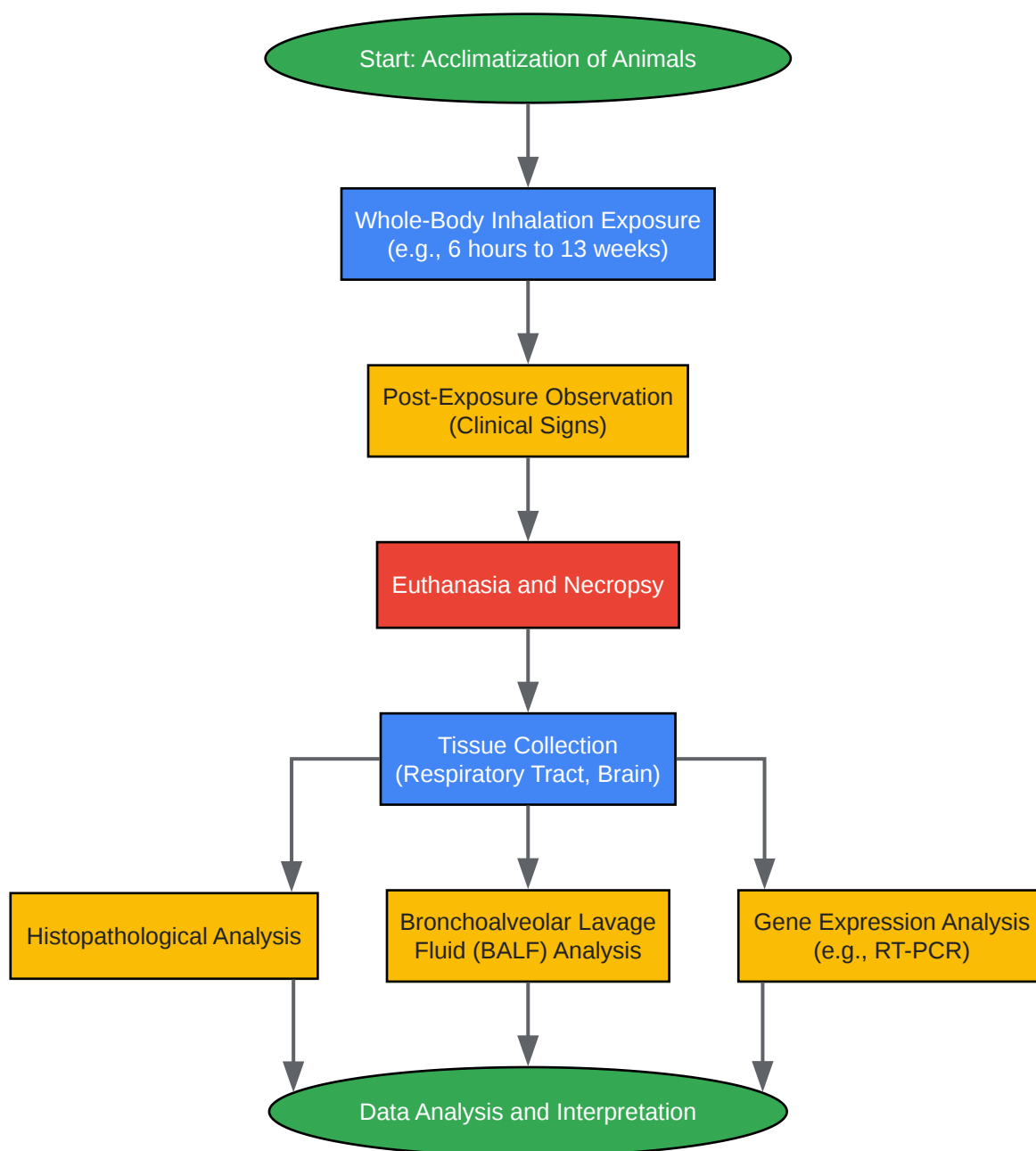
Proposed signaling pathway for 2,3-Pentanedione toxicity.

Experimental Protocols

In Vivo Inhalation Studies in Rodents

A common experimental design to assess the respiratory toxicity of 2,3-pentanedione involves whole-body inhalation exposure of rats (e.g., Sprague-Dawley) or mice.

- **Animal Models:** Male and female Sprague-Dawley rats or B6C3F1/N mice are frequently used.
- **Housing:** Animals are housed in controlled environments with regulated temperature, humidity, and light cycles.
- **Exposure:** Whole-body inhalation exposure is conducted in chambers with controlled concentrations of 2,3-pentanedione vapor. Exposure durations typically range from 6 hours (acute) to 13 weeks (sub-chronic).
- **Concentrations:** A range of concentrations are tested, for example, from 112 ppm to 354 ppm in acute studies.
- **Endpoint Analysis:** Following exposure, animals are euthanized, and tissues (nasal passages, larynx, trachea, lungs, and brain) are collected for histopathological examination. Bronchoalveolar lavage fluid (BALF) analysis may also be performed to assess inflammation. Gene expression analysis in brain tissue is conducted using techniques like real-time PCR.



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General workflow for in vivo inhalation toxicity studies.

Occupational Exposure Monitoring

NIOSH and the Occupational Safety and Health Administration (OSHA) have established methods for monitoring workplace exposure to 2,3-pentanedione.

- Sampling Media: Two specially dried silica gel tubes in series.

- Sampling Pump: Personal sampling pump calibrated to a specific flow rate.
- Analytical Method: Gas chromatography with a flame ionization detector (GC-FID).
- Method Reference: OSHA Method 1016.



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Workflow for occupational exposure monitoring.

Conclusion

The available data clearly indicate that while 2,3-pentanedione is considered safe for ingestion, its inhalation poses a significant risk to the respiratory and olfactory systems. Its toxicity is comparable to that of diacetyl, the compound it often replaces. The mechanism of toxicity involves direct cellular damage, induction of apoptosis, and inflammation. For professionals in research, drug development, and the flavorings industry, adherence to recommended exposure limits and implementation of appropriate safety and monitoring protocols are crucial to mitigate the health risks associated with 2,3-pentanedione. Further research into the detailed molecular mechanisms and long-term effects of low-level exposure is warranted.

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